molecular formula C10H14O2 B8353812 2-Ethoxy-3-methylbenzyl alcohol

2-Ethoxy-3-methylbenzyl alcohol

Cat. No. B8353812
M. Wt: 166.22 g/mol
InChI Key: AYVQYLQDXCLBNC-UHFFFAOYSA-N
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Patent
US05147645

Procedure details

at 20°-25° C., a solution of 125.8 g of ethyl 2-ethoxy-3-methylbenzoate is dripped into 24.3 g of lithiumaluminum hydride in 500 ml of absolute THF. The mixture is stirred for 15 hours at room temperature, ice water is dripped in, and the mixture is acidified with concentrated hydrochloric acid and extracted with ether. The combined organic phases are washed with water, dried and concentrated. There is obtained 97.1 g of 2-ethoxy-3-methylbenzyl alcohol.
Name
ethyl 2-ethoxy-3-methylbenzoate
Quantity
125.8 g
Type
reactant
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[C:14]([CH3:15])=[CH:13][CH:12]=[CH:11][C:5]=1[C:6](OCC)=[O:7])[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-].Cl>C1COCC1>[CH2:1]([O:3][C:4]1[C:14]([CH3:15])=[CH:13][CH:12]=[CH:11][C:5]=1[CH2:6][OH:7])[CH3:2] |f:1.2.3.4.5.6|

Inputs

Step One
Name
ethyl 2-ethoxy-3-methylbenzoate
Quantity
125.8 g
Type
reactant
Smiles
C(C)OC1=C(C(=O)OCC)C=CC=C1C
Step Two
Name
Quantity
24.3 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 15 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 20°-25° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The combined organic phases are washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)OC1=C(CO)C=CC=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 97.1 g
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.